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In the landscape of targeted cancer therapy, the AXL receptor tyrosine kinase has emerged as

a critical target due to its role in tumor progression, metastasis, and drug resistance. Axl-IN-17
is a potent and orally bioavailable inhibitor of AXL, demonstrating significant antitumor activity.

This guide provides a comparative analysis of Axl-IN-17's kinome scan results and off-target

profile against other notable AXL inhibitors: Bemcentinib (R428), Gilteritinib, and TP-0903. This

objective comparison, supported by experimental data, is intended for researchers, scientists,

and drug development professionals to inform their research and development efforts.

Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a crucial factor in its therapeutic potential, as off-target

effects can lead to toxicity and unforeseen side effects. Kinome scanning technologies are

employed to assess the inhibitory activity of a compound against a broad range of kinases.

Axl-IN-17 is a highly potent AXL inhibitor with a reported IC50 value of approximately 3.0-3.2

nM[1][2]. While a comprehensive, quantitative kinome scan against a full panel of kinases is

not publicly available, initial screening at a concentration of 1 µM has shown that Axl-IN-17
also inhibits other kinases, including TYRO3, MER, MET, and RON[1]. The lack of a detailed

kinome scan limits a direct comparison of its broader selectivity profile.

Bemcentinib (R428) is a well-characterized and highly selective AXL inhibitor with an IC50 of

14 nM[3][4][5][6]. It exhibits greater than 50-fold selectivity over the other TAM family members,

MER and TYRO3[3][5]. Kinome profiling has demonstrated its high selectivity, with one study
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noting less than 10% inhibition across a panel of 133 kinases, highlighting its focused

activity[7].

Gilteritinib, an approved therapeutic for FLT3-mutated acute myeloid leukemia, is a potent dual

inhibitor of FLT3 and AXL[7][8][9]. Its IC50 for AXL is 0.73 nM[7]. A KINOMEscan assay

performed at 100 nM showed its inhibitory activity against a panel of 468 kinases, confirming its

potent inhibition of AXL and FLT3, as well as other kinases to a lesser extent[8][9][10].

TP-0903 is a multi-kinase inhibitor that potently targets AXL with a reported Kd of 8.2 nM[8][11].

A KdELECT assay revealed its binding affinity against a panel of kinases, identifying other

relevant targets with Kd values below 100 nM, including FLT3, MERTK, JAK1/2/3, and ALK[8]

[11].

Comparison of Kinase Inhibition Profiles
The following tables summarize the available quantitative data for Axl-IN-17 and its

comparators.

Inhibitor Target Kinase IC50 / Kd (nM) Reference

Axl-IN-17 AXL 3.0 - 3.2 [1][2]

Bemcentinib (R428) AXL 14 [3][4][5][6]

Gilteritinib AXL 0.73 [7]

TP-0903 AXL 8.2 (Kd) [8][11]

Table 1: Potency of Axl Inhibitors Against AXL Kinase. This table highlights the high potency of

all four inhibitors against their primary target, AXL.

Inhibitor
Off-Target Kinases (Inhibition

at 1 µM)
Reference

Axl-IN-17 TYRO3, MER, MET, RON [1]

Table 2: Known Off-Targets of Axl-IN-17. This table lists the kinases that Axl-IN-17 has been

reported to inhibit at a concentration of 1 µM. A full quantitative profile is not available.
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Inhibitor Selectivity Notes Reference

Bemcentinib (R428)

>50-fold selective for Axl over

Mer and Tyro3. <10% inhibition

across a 133-kinase panel.

[3][5][7]

Gilteritinib

Dual inhibitor of FLT3 and AXL.

KINOMEscan at 100 nM

shows a distinct inhibition

profile.

[8][9][10]

TP-0903

Multi-kinase inhibitor.

KdELECT assay identified

multiple kinases with Kd < 100

nM.

[8][11]

Table 3: Selectivity Overview of Comparator Axl Inhibitors. This table provides a qualitative and

semi-quantitative summary of the selectivity of the comparator inhibitors.

Axl Signaling Pathway
The AXL receptor tyrosine kinase plays a pivotal role in various cellular processes. Upon

binding its ligand, Gas6, AXL dimerizes and autophosphorylates, initiating downstream

signaling cascades that promote cell survival, proliferation, migration, and invasion. Key

pathways activated by AXL include the PI3K/AKT, MAPK/ERK, and STAT signaling pathways.
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Experimental Protocols
The data presented in this guide are derived from various experimental methodologies

designed to assess kinase inhibitor activity and selectivity.

Biochemical Kinase Assays (e.g., IC50 determination): These assays measure the direct

inhibitory effect of a compound on the enzymatic activity of a purified kinase. A common

method involves incubating the kinase, a substrate (often a peptide), and ATP (sometimes

radiolabeled) in the presence of varying concentrations of the inhibitor. The amount of

phosphorylated substrate is then quantified to determine the inhibitor's potency, typically

expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity

by 50%).

Kinome Scanning (e.g., KINOMEscan™, KdELECT™): These are high-throughput screening

platforms that assess the binding affinity or inhibitory activity of a compound against a large

panel of kinases.

Binding Assays (e.g., KINOMEscan™, KdELECT™): These competition binding assays

measure the ability of a test compound to displace a known, immobilized ligand from the

ATP-binding site of a kinase. The amount of kinase bound to the immobilized ligand is

quantified, and a reduction in this signal in the presence of the test compound indicates

binding. The results can be expressed as percent inhibition at a given concentration or as a

dissociation constant (Kd).

Activity-Based Assays: These assays measure the enzymatic activity of a panel of kinases in

the presence of the inhibitor.

Cellular Phosphorylation Assays: To confirm the activity of an inhibitor within a cellular context,

these assays measure the phosphorylation status of the target kinase and its downstream

substrates. Cells are treated with the inhibitor, and then cell lysates are analyzed by techniques

such as Western blotting or ELISA using phospho-specific antibodies. A reduction in the

phosphorylation of AXL and its downstream effectors like AKT and ERK would indicate effective

target engagement in cells.

Experimental Workflow for Kinase Inhibitor Profiling
The general workflow for characterizing the selectivity of a kinase inhibitor is as follows:
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Conclusion
Axl-IN-17 is a potent inhibitor of the AXL receptor tyrosine kinase. While its high potency is

evident, a comprehensive understanding of its kinome-wide selectivity is currently limited by the

lack of publicly available detailed kinome scan data. In comparison, Bemcentinib (R428) stands

out for its high selectivity for AXL over other kinases, including its close family members MER

and TYRO3. Gilteritinib and TP-0903 are also potent AXL inhibitors but exhibit a broader multi-

kinase inhibition profile. The choice of an AXL inhibitor for research or therapeutic development

will depend on the desired balance between potent on-target activity and the potential for off-

target effects. Further studies providing a detailed, quantitative kinome scan of Axl-IN-17 are

warranted to fully assess its off-target profile and to enable a more direct and comprehensive

comparison with other AXL inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Axl-IN-17: A Comparative Analysis of Kinase Selectivity
and Off-Target Profiles]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12387825#axl-in-17-kinome-scan-results-and-off-
target-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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